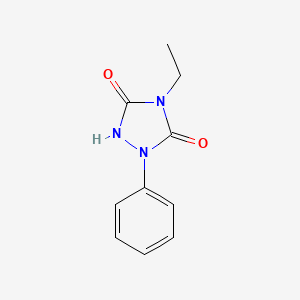

4-Ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione

Beschreibung

Eigenschaften

CAS-Nummer |

34873-99-9 |

|---|---|

Molekularformel |

C10H11N3O2 |

Molekulargewicht |

205.21 g/mol |

IUPAC-Name |

4-ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione |

InChI |

InChI=1S/C10H11N3O2/c1-2-12-9(14)11-13(10(12)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,14) |

InChI-Schlüssel |

FMAWBQSUVRUERV-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=O)NN(C1=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Semicarbazides

Semicarbazides, formed via the reaction of hydrazine derivatives with isocyanates, undergo base-mediated cyclization to yield triazolidine diones. For example, 4-phenyl-1,2,4-triazolidine-3,5-dione is synthesized by reacting ethyl hydrazinecarboxylate with phenyl isocyanate in ethanol, followed by cyclization with aqueous sodium hydroxide. This method, detailed in WO2019121133A1, achieves yields exceeding 85% through a one-pot protocol.

Oxidation of Urazoles

Urazoles (tetrahydrotriazolo analogs) are oxidized to triazolidine diones using agents such as tert-butyl hypochlorite or lead dioxide. Organic Syntheses describes the preparation of 4-phenyl-1,2,4-triazoline-3,5-dione via oxidation of 4-phenylurazole with silver nitrate or lead dioxide. While this route is effective for triazolinediones, reductive steps may be required to access saturated triazolidine derivatives.

The introduction of both ethyl and phenyl groups necessitates strategic modifications to established protocols. Below are proposed pathways based on existing literature:

One-Pot Synthesis from Ethyl Hydrazinecarboxylate and Phenyl Isocyanate

Step 1: Formation of Ethyl 2-(Phenylcarbamoyl)hydrazine-1-carboxylate

Ethyl hydrazinecarboxylate (41.1 g, 383 mmol) reacts with phenyl isocyanate (47.2 g, 388 mmol) in ethanol at 50°C, forming the intermediate semicarbazide. The exothermic reaction is controlled below 55°C to prevent decomposition.

Step 2: Cyclization and Acidification

Addition of 20% aqueous NaOH (86.6 g, 433 mmol) induces cyclization, followed by distillation of ethanol-water mixtures. Acidification with 10% sulfuric acid precipitates the product. This method, optimized for 4-phenyl derivatives, could be adapted by introducing ethyl substituents via modified starting materials.

Post-Synthetic Alkylation

Step 1: Synthesis of 1-Phenyl-1,2,4-triazolidine-3,5-dione

Following the protocol for 4-phenyl derivatives, phenyl isocyanate is reacted with methyl hydrazinecarboxylate to yield 1-phenyl-1,2,4-triazolidine-3,5-dione.

Step 2: Ethylation at the 4-Position

The free NH group at the 4-position is alkylated using ethyl iodide in the presence of a base (e.g., potassium carbonate). This two-step approach mirrors methods used for alkylating urazoles.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Ethanol is preferred for its ability to dissolve both hydrazinecarboxylates and isocyanates while tolerating aqueous base in one-pot reactions. Elevated temperatures (50–55°C) accelerate intermediate formation but risk byproduct generation if exceeded.

Substituent Compatibility

Phenyl groups enhance electrophilicity at the 4-position, facilitating cyclization. Ethyl groups, being less electron-withdrawing, may necessitate longer reaction times or higher base concentrations.

Physicochemical Data and Characterization

Note: Data extrapolated from analogous compounds due to limited direct reports.

Transition metal catalysts (e.g., palladium) could enable C–H functionalization for direct ethyl group introduction, bypassing alkylation steps.

Green Chemistry

Replacing ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) may enhance sustainability without compromising yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can lead to the formation of triazolidine derivatives with different substituents.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazolidine and triazole derivatives, which can have different chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

4-Ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 4-ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the development of treatments for diseases such as Alzheimer’s .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The triazolidine dione scaffold is highly modular, with substituents at positions 1 and 4 dictating reactivity and applications. Key analogues include:

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic characteristics of 4-Ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione?

- Answer : The compound (CAS 16050-65-0) has a molecular formula of C₄H₇N₃O₂ and a molecular weight of 129.12 g/mol. Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns, infrared (IR) spectroscopy to identify carbonyl groups (C=O stretching ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Crystallographic studies may resolve stereochemical ambiguities .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : Synthesis often involves cyclization reactions of substituted hydrazines with carbonyl precursors. For example, triazolinediones (e.g., PTAD derivatives) can react with acetylenes or amines under reflux conditions in glacial acetic acid. Purification typically uses column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization .

Q. How should researchers design experiments to optimize reaction yields for this compound?

- Answer : Employ factorial design of experiments (DoE) to systematically vary parameters (e.g., temperature, molar ratios, solvent polarity). Statistical tools like response surface methodology (RSM) identify optimal conditions while minimizing experimental runs. For instance, ICReDD’s approach combines computational reaction path searches with empirical validation to narrow down variables .

Q. What analytical techniques are critical for purity assessment and degradation studies?

- Answer : High-performance liquid chromatography (HPLC) with UV detection monitors purity, while gas chromatography (GC) or thin-layer chromatography (TLC) tracks byproducts. Stability studies under thermal, photolytic, and oxidative stress (e.g., via accelerated aging tests) reveal degradation pathways. Store samples in inert atmospheres (argon) at -20°C to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry enhance the design of novel derivatives or reaction mechanisms?

- Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and transition states. Molecular dynamics simulations model solvent effects, while machine learning (ML) algorithms correlate structural features with reactivity. ICReDD’s hybrid computational-experimental framework exemplifies this integration for reaction discovery .

Q. What strategies address contradictory data in reaction optimization or biological activity studies?

- Answer : Replicate experiments under standardized conditions to isolate variables. Use multivariate analysis (e.g., principal component analysis) to identify confounding factors. For biological assays, validate target engagement via isotopic labeling (e.g., ¹⁴C tracers) or competitive binding studies .

Q. How can membrane separation technologies improve scalability of triazolidinedione synthesis?

- Answer : Nanofiltration or reverse osmosis membranes selectively separate intermediates or byproducts, reducing solvent waste. Continuous-flow reactors coupled with in-line membrane purification enhance throughput. Computational fluid dynamics (CFD) optimizes reactor geometry for mass transfer efficiency .

Q. What mechanistic insights explain the electrophilic reactivity of triazolidinediones?

- Answer : Triazolidinediones undergo electrophilic addition due to electron-deficient carbonyl groups. Kinetic studies (e.g., stopped-flow spectroscopy) and isotopic labeling (e.g., ¹⁵N) elucidate regioselectivity. Computational studies reveal charge distribution and frontier orbital interactions during cycloadditions .

Q. How can green chemistry principles be applied to sustainable synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.